5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide
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Overview
Description
5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide is a complex organic compound that features a bromine atom, a nicotinamide moiety, and a tetrahydroimidazo[1,2-a]pyridine ring system
Mechanism of Action
Target of Action
Similar compounds have been known to interact with gαq proteins .
Mode of Action
It’s worth noting that compounds of similar structure are known to silence gαq proteins .
Biochemical Pathways
Gαq proteins, which are potential targets of similar compounds, are involved in various intracellular signaling events .
Result of Action
Similar compounds are known to silence gαq proteins, which could potentially lead to various cellular effects .
Preparation Methods
The synthesis of 5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the tetrahydroimidazo[1,2-a]pyridine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling with nicotinamide: The final step involves coupling the brominated intermediate with nicotinamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to meet production demands.
Chemical Reactions Analysis
5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar compounds to 5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide include:
- 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride
- 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of the bromine atom, nicotinamide moiety, and tetrahydroimidazo[1,2-a]pyridine ring, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O/c20-14-9-13(10-21-11-14)19(25)23-16-6-2-1-5-15(16)17-12-24-8-4-3-7-18(24)22-17/h1-2,5-6,9-12H,3-4,7-8H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHMGSXTWPEPTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=CC(=CN=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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